2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE
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Overview
Description
2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE typically involves multiple steps. One common route includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This process yields a trifluoromethyl-substituted diamine monomer, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like hydrazine and Pd/C.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and palladium on carbon (Pd/C) are frequently used.
Substitution: Potassium carbonate is often used as a base in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polyimides.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
- 4-Benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate
Uniqueness
2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C20H16F3NO4 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]acetamide |
InChI |
InChI=1S/C20H16F3NO4/c1-11-3-6-16(12(2)7-11)27-10-18(25)24-13-4-5-14-15(20(21,22)23)9-19(26)28-17(14)8-13/h3-9H,10H2,1-2H3,(H,24,25) |
InChI Key |
LROUSLSEUYWQRB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C |
Origin of Product |
United States |
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